ODM-204

Description

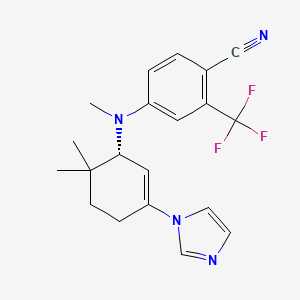

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O6S |

|---|---|

IUPAC Name |

4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |

SMILES |

CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |

Appearance |

Solid powder |

Synonyms |

ODM204; ODM-204; ODM 204.; NONE |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Attack of ODM-204 on Castration-Resistant Prostate Cancer: A Technical Overview

For Immediate Release

Espoo, Finland – November 6, 2025 – In the landscape of advanced prostate cancer therapeutics, the investigational compound ODM-204 has emerged as a molecule of significant interest due to its unique, dual mechanism of action. Targeting two critical pathways that fuel the growth of castration-resistant prostate cancer (CRPC), this compound acts as both a potent androgen receptor (AR) antagonist and an inhibitor of CYP17A1, the key enzyme in androgen biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical findings for this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Front War on Androgen Signaling

Castration-resistant prostate cancer is defined by its continued proliferation despite androgen deprivation therapy, often driven by reactivated AR signaling through intratumoral androgen production or AR mutations. This compound is a nonsteroidal small molecule designed to counteract this resistance by simultaneously blocking the AR ligand-binding domain and shutting down the production of its ligands.[1][2]

-

CYP17A1 Inhibition: this compound potently inhibits the CYP17A1 enzyme, which is essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT) in both the testes and adrenal glands.[2] By blocking this enzyme, this compound effectively reduces the circulating and intratumoral androgen levels that can activate the androgen receptor.

-

Androgen Receptor Antagonism: Concurrently, this compound binds with high affinity to the androgen receptor itself. This direct antagonism prevents receptor activation and its subsequent translocation to the nucleus, thereby blocking the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.[2]

This dual-action approach is hypothesized to provide a more comprehensive and durable suppression of the AR signaling axis compared to agents that target only one of these mechanisms.[3]

Quantitative Preclinical Data

This compound has demonstrated potent activity in a range of preclinical assays, confirming its dual mechanism. The key quantitative metrics are summarized below.

| Parameter | Target/Cell Line | Value | Reference |

| Enzymatic Inhibition | |||

| IC₅₀ | CYP17A1 | 22 nM | [3][4][5] |

| Receptor Binding | |||

| Kᵢ | Wild-Type Androgen Receptor | 47 nM | [3][4] |

| IC₅₀ | Androgen Receptor (reporter assay) | 80 nM | [5] |

| Cell Proliferation | |||

| IC₅₀ | LNCaP Cells | 170 nM | [4] |

| IC₅₀ | VCaP Cells | 280 nM | [4] |

| Mutant AR Inhibition | (Nuclear Translocation) | ||

| IC₅₀ | AR (T877A) | 95 nM | [4] |

| IC₅₀ | AR (W741L) | 277 nM | [4] |

| IC₅₀ | AR (F876L) | 6 nM | [4] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | VCaP Xenograft Model (50 mg/kg/day) | 66% | [4] |

Key Experimental Protocols

The following sections detail the methodologies used to establish the efficacy and mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

The binding affinity of this compound to the wild-type androgen receptor was determined using a competitive radioligand binding assay with rat prostate cytosol.

-

Cytosol Preparation: Ventral prostates are excised from 60-90 day old Sprague-Dawley rats 24 hours post-castration. The tissue is homogenized in a low-salt TEDG buffer (containing TRIS, EDTA, DTT, and glycerol) with protease inhibitors. The homogenate is then subjected to high-speed refrigerated centrifugation to isolate the cytosolic fraction (supernatant), which is stored at -70°C.

-

Competitive Binding: The assay is performed in tubes containing a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881 or [³H]-Mibolerone) and increasing concentrations of the unlabeled competitor (this compound).

-

Incubation and Separation: The prostate cytosol preparation is added to the tubes and incubated for 24 hours at 4°C to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as hydroxyapatite (HAP) precipitation or filtration.

-

Quantification and Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

CYP17A1 Enzymatic Activity Assay

The inhibitory potency of this compound against CYP17A1 was assessed using human testicular microsomes, which are a rich source of the enzyme.

-

Reaction Mixture: The assay is conducted in a buffer system containing human testicular microsomes, a NADPH-regenerating system (as a source of reducing equivalents for the P450 enzyme), and a radiolabeled substrate (e.g., [¹⁴C]-Progesterone for 17α-hydroxylase activity or [³H]-17-OH-pregnenolone for 17,20-lyase activity).

-

Inhibition: this compound is added to the reaction mixture at various concentrations and pre-incubated before the addition of the substrate to initiate the reaction.

-

Steroid Extraction: The reaction is incubated at 37°C and then stopped (e.g., by adding a strong base). The steroid substrates and products are extracted from the aqueous mixture using an organic solvent like ethyl acetate.

-

Product Separation and Detection: The extracted steroids are separated using thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphor screen, and the radioactivity of the substrate and product bands is quantified.

-

Data Analysis: The percentage of substrate conversion to product is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percent inhibition against the log concentration of this compound.

VCaP Xenograft Model for In Vivo Efficacy

The antitumor activity of this compound was evaluated in a subcutaneous VCaP xenograft model, which represents androgen-sensitive prostate cancer.[4][6]

-

Cell Culture and Implantation: VCaP cells are cultured in appropriate media. A suspension of 1-5 x 10⁶ VCaP cells, typically mixed 1:1 with Matrigel, is injected subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID).[6]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

-

Dosing and Monitoring: this compound is administered orally (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width²)/2. Body weight and the general health of the animals are also monitored.

-

Endpoint and Analysis: The study is concluded after a predefined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups.

Phase I Clinical Trial Findings (NCT02344017)

A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in men with metastatic CRPC.[4][7]

| Parameter | Finding | Reference |

| Study Population | 23 patients with progressive metastatic CRPC | [4] |

| Dose Levels | 50, 100, 200, 300, 500 mg (twice daily) | [4] |

| Safety | Generally well tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea. | [4] |

| Efficacy | PSA Response (≥50% decline): 13% of patients at 12 weeks. | [4][7] |

| Testosterone Levels: Decreases observed, confirming androgen deprivation. | [7] | |

| Pharmacokinetics | Dose-dependent increase in AUC and Cmax up to 300 mg dose after a single administration. | [7] |

| Challenge: Unexpectedly lower steady-state concentrations on Day 8 compared to Day 1, particularly at higher doses. | [7] |

While this compound demonstrated a favorable safety profile and clear evidence of biological activity through reductions in testosterone and PSA, its development was halted.[7] The unexpected pharmacokinetic properties, characterized by decreasing drug concentrations after repeated dosing, presented significant challenges for further clinical advancement.[4][7]

Conclusion

This compound represents a rational and innovative approach to treating CRPC by dually inhibiting both androgen synthesis via CYP17A1 and androgen action at the receptor level. Preclinical data robustly support this mechanism, demonstrating potent enzymatic and receptor inhibition, suppression of cancer cell growth, and significant antitumor activity in vivo. Although clinical development was ultimately stopped due to unfavorable pharmacokinetic properties, the extensive preclinical and early clinical data for this compound provide a valuable case study and a strong foundation for the development of future dual-action inhibitors for advanced prostate cancer.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate … [ouci.dntb.gov.ua]

The Discovery and Development of ODM-204: A Dual Inhibitor of Androgen Receptor and CYP17A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, orally available, nonsteroidal small molecule that emerged from a focused drug discovery program aimed at overcoming resistance to existing therapies for castration-resistant prostate cancer (CRPC).[1][2] It was rationally designed as a dual-action inhibitor, simultaneously targeting two key drivers of CRPC progression: the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action. Although this compound showed initial promise, its development was ultimately halted due to unfavorable pharmacokinetic properties.[5][6][7]

Introduction: The Rationale for Dual Inhibition in CRPC

Castration-resistant prostate cancer is characterized by the continued proliferation of prostate cancer cells despite androgen deprivation therapy.[2][7] This progression is largely driven by persistent activation of the androgen receptor signaling axis through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[1][8] The enzyme CYP17A1 is a critical bottleneck in the biosynthesis of androgens, including testosterone and dihydrotestosterone (DHT).[1][2][7] Therefore, the simultaneous inhibition of both the AR and CYP17A1 presents a compelling therapeutic strategy to more effectively shut down androgen signaling and overcome resistance.[8] this compound was developed to address this therapeutic hypothesis.

Discovery and Preclinical Characterization

This compound was identified through a medicinal chemistry campaign aimed at discovering novel nonsteroidal compounds with potent dual activity against AR and CYP17A1.

In Vitro Activity

The inhibitory potential of this compound against its two primary targets was quantified through a series of in vitro assays. The compound demonstrated high affinity for the androgen receptor and potent inhibition of the CYP17A1 enzyme.[9]

| Parameter | Value | Target | Assay System |

| IC50 | 22 nM | CYP17A1 | Human Testicular Microsomes |

| IC50 | 80 nM | Androgen Receptor | - |

| Ki | 47 nM | Androgen Receptor | Rat Prostate Cytosolic Lysates |

Table 1: In Vitro Inhibitory Activity of this compound.[9][10]

Furthermore, this compound demonstrated potent inhibition of cell proliferation in androgen-dependent prostate cancer cell lines.

| Cell Line | IC50 | Description |

| LNCaP | 170 nM | Androgen-sensitive human prostate adenocarcinoma cells |

| VCaP | 280 nM | Androgen-sensitive human prostate cancer cells expressing wild-type AR |

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

CYP17A1 Inhibition : By inhibiting CYP17A1, this compound blocks the synthesis of androgens in the testes and adrenal glands, thereby reducing the levels of circulating androgens that can activate the AR.[3][4]

-

Androgen Receptor Antagonism : this compound directly binds to the ligand-binding domain of the AR, preventing its activation by any residual androgens. This inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote tumor growth.[3][4]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. science.rsu.lv [science.rsu.lv]

- 8. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. ascopubs.org [ascopubs.org]

ODM-204: A Technical Whitepaper on a Dual-Action Inhibitor for Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, nonsteroidal small molecule that represents a significant advancement in the targeted therapy of castration-resistant prostate cancer (CRPC). It uniquely combines two distinct mechanisms of action: high-affinity antagonism of the androgen receptor (AR) and potent inhibition of the CYP17A1 enzyme, a critical node in androgen biosynthesis. This dual-action approach is designed to more effectively suppress the androgen signaling axis that drives CRPC progression. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a nonsteroidal compound with a molecular formula of C₂₀H₂₁F₃N₄ and a molecular weight of 374.4 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₁F₃N₄ | [1][2] |

| Molecular Weight | 374.4 g/mol | [1] |

| CAS Number | 1642818-64-1 | [3] |

| Chemical Name | 4-(1-(3-(1H-imidazol-1-yl)cyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile | N/A |

| InChIKey | CIGRGLYYGIMTOD-GOSISDBHSA-N | [1] |

| SMILES | CC1(C)CCC(=C[C@H]1N(C)c2ccc(C#N)c(c2)C(F)(F)F)n3ccnc3 | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that targets the androgen receptor signaling pathway at two critical points.[4][5][6] This dual inhibition is intended to provide a more comprehensive suppression of the hormonal drivers of CRPC than single-action agents.[7]

-

Androgen Receptor (AR) Antagonism : this compound is a potent antagonist of the androgen receptor. It binds to the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits androgen-induced AR activation and its subsequent translocation to the nucleus, thereby preventing the transcription of AR-responsive genes that promote prostate cancer cell growth and survival.[6][7]

-

CYP17A1 Inhibition : this compound also inhibits the enzymatic activity of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the biosynthesis of androgens.[6][7] By inhibiting CYP17A1 in both the testes and adrenal glands, this compound reduces the production of precursor molecules that are converted to testosterone and DHT, thus lowering the levels of circulating androgens that can activate the AR.[4][6]

The following diagram illustrates the dual points of intervention of this compound in the androgen signaling and biosynthesis pathways.

Caption: Dual mechanism of this compound targeting androgen biosynthesis and receptor signaling.

Preclinical and Clinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against both the androgen receptor and the CYP17A1 enzyme in various in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Target/Cell Line | Value | Reference(s) |

| CYP17A1 Inhibition | Human testicular microsomes | IC₅₀ = 22 nM | [8] |

| AR Binding Affinity | Rat prostate cytosolic lysates | Kᵢ = 47 nM | [8] |

| AR Inhibition | IC₅₀ = 80 nM | [3][9] | |

| Cell Proliferation Inhibition | LNCaP cells | IC₅₀ = 170 nM | [8] |

| Cell Proliferation Inhibition | VCaP cells | IC₅₀ = 280 nM | [8] |

| AR Mutant Transactivation Inhibition | AR(T877A) | IC₅₀ = 95 nM | [8] |

| AR(W741L) | IC₅₀ = 277 nM | [8] | |

| AR(F876L) | IC₅₀ = 6 nM | [8] |

In Vivo Efficacy

Preclinical studies in animal models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Activity of this compound

| Model | Treatment | Outcome | Reference(s) |

| VCaP Xenograft Model (mice) | 50 mg/kg/day, oral | 66% tumor growth inhibition | [8] |

| Cynomolgus Monkeys | Single oral dose of 10-30 mg/kg | Dose-dependent inhibition of adrenal and testicular steroid production | [4] |

| Male Rats (with leuprolide acetate) | Co-administration | Potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [4] |

Clinical Trial Data

A Phase I dose-escalation study (NCT02344017) was conducted in patients with metastatic CRPC.

Table 4: Phase I Clinical Trial (DUALIDES) Overview

| Parameter | Finding | Reference(s) |

| Dose Levels | 50, 100, 200, 300, 500 mg twice daily | [10][11][12] |

| Tolerability | Generally well tolerated | [10][11][12] |

| Pharmacokinetics | AUC and Cmax increased with dose up to 300 mg. Unexpectedly decreased steady-state concentrations at higher doses on day 8. | [10][11][12] |

| Efficacy | PSA decreases observed in 30% of patients. 13% of patients had a PSA response (≥50% reduction) at 12 weeks. | [10][11][12] |

| Development Status | Further development was halted due to unfavorable pharmacokinetic properties. | [11][12] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Competitive Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

-

Preparation of Cytosolic AR : Prepare cytosolic extracts from rat prostates or use commercially available recombinant AR protein.

-

Assay Setup : In a 96-well plate, add increasing concentrations of this compound.

-

Radioligand Addition : Add a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation : Separate bound from unbound radioligand using a method like filtration over glass fiber filters.

-

Detection : Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

CYP17A1 Inhibition Assay

This assay measures the inhibition of CYP17A1 enzymatic activity using human testicular microsomes.

-

Microsome Preparation : Use human testicular microsomes as a source of CYP17A1.

-

Reaction Mixture : In a microcentrifuge tube, combine buffer, NADPH regenerating system, microsomes, and varying concentrations of this compound.

-

Substrate Addition : Initiate the reaction by adding a CYP17A1 substrate, such as progesterone.

-

Incubation : Incubate at 37°C for a specified time.

-

Reaction Termination : Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis : Centrifuge to pellet the protein and analyze the supernatant for the formation of the product (e.g., androstenedione) using LC-MS/MS.

-

Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression.

Cell Proliferation Assay (VCaP and LNCaP cells)

This assay assesses the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.

-

Cell Seeding : Seed VCaP or LNCaP cells in a 96-well plate in media containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

Androgen Stimulation : After cell attachment, add a synthetic androgen, such as R1881, to stimulate proliferation.

-

Compound Treatment : Add serial dilutions of this compound to the wells.

-

Incubation : Incubate the cells for a period of 4-6 days.

-

Viability Assessment : Measure cell viability using a reagent such as WST-1 or MTT.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability against the log concentration of this compound to determine the IC₅₀.

VCaP Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

Caption: A typical experimental workflow for a VCaP xenograft study.

-

Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).

-

Cell Implantation : Subcutaneously inject VCaP cells, typically mixed with Matrigel, into the flanks of the mice.

-

Tumor Establishment : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment : Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.

-

Monitoring : Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

-

Data Analysis : Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a rationally designed dual-action inhibitor of the androgen receptor and CYP17A1. Preclinical data demonstrated its potential to effectively suppress the androgen signaling axis, leading to significant anti-tumor activity in models of castration-resistant prostate cancer. While the compound showed evidence of clinical activity in a Phase I trial, its further development was halted due to an unfavorable pharmacokinetic profile. Nevertheless, the concept of dual AR and CYP17A1 inhibition remains a promising strategy for the treatment of CRPC, and the data and methodologies associated with the study of this compound provide a valuable foundation for the development of future therapies with improved pharmacological properties.

References

- 1. ascopubs.org [ascopubs.org]

- 2. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.taconic.com [info.taconic.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of pharmacokinetics between humans and monkeys [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of ODM-204: A Dual Inhibitor of Androgen Synthesis and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2] CRPC is characterized by the continued activity of the androgen receptor (AR) signaling pathway, despite androgen deprivation therapies. This compound exhibits a dual mechanism of action, simultaneously targeting both the production of androgens and the function of the androgen receptor.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Biochemical and Cellular Activity of this compound

This compound potently inhibits both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor.[4][5] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT).[3][6] By inhibiting CYP17A1, this compound effectively reduces the production of androgens that can activate the AR.[7]

Simultaneously, this compound acts as a direct antagonist of the androgen receptor.[3] It binds to the AR with high affinity, preventing the binding of endogenous androgens and subsequent receptor activation.[5][8] This blockade inhibits the nuclear translocation of the AR and the transcription of androgen-responsive genes that are crucial for prostate cancer cell proliferation and survival.[5][7]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound against its primary targets and its effects on prostate cancer cell lines.

| Target/Assay | Parameter | Value (nM) | Reference(s) |

| CYP17A1 Inhibition | IC50 | 22 | [4][5][8] |

| Androgen Receptor (AR) Binding | Ki | 47 | [5][8] |

| Androgen Receptor (AR) Antagonism | IC50 | 80 | [4] |

| AR Mutant Inhibition (Testosterone-mediated nuclear translocation) | |||

| AR (T877A) | IC50 | 95 | [5] |

| AR (W741L) | IC50 | 277 | [5] |

| AR (F876L) | IC50 | 6 | [5] |

| Cell Proliferation Inhibition | |||

| LNCaP Cells | IC50 | 170 | [5] |

| VCaP Cells | IC50 | 280 | [5] |

Signaling Pathway and Mechanism of Action

The dual inhibitory action of this compound on the androgen signaling pathway is a key feature of its therapeutic potential. The following diagram illustrates this mechanism.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on standard methodologies and the available information on this compound characterization.[5][8]

CYP17A1 Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of CYP17A1.

-

Enzyme Source: Human and rat testicular microsomes or a human adrenal cortex cell line are used as a source of CYP17A1.[5]

-

Substrate: A suitable steroid precursor, such as radiolabeled pregnenolone or progesterone, is used as the substrate.

-

Incubation: The enzyme source is incubated with the substrate and varying concentrations of this compound in a suitable buffer system. The reaction is initiated by the addition of NADPH.

-

Reaction Termination and Product Extraction: The reaction is stopped after a defined period, and the steroid products are extracted using an organic solvent.

-

Analysis: The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Androgen Receptor Binding Assay

This competitive binding assay measures the affinity of this compound for the androgen receptor.

-

AR Source: Cytosolic lysates from rat prostates are prepared as a source of the wild-type androgen receptor.[5]

-

Radioligand: A radiolabeled androgen, such as [3H]-R1881 (a synthetic androgen), is used.

-

Competition: A constant concentration of the radioligand is incubated with the AR-containing lysate in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of this compound. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the ability of this compound to inhibit androgen-induced nuclear translocation of the AR.

-

Cell Line: A suitable cell line, such as a human prostate cancer cell line (e.g., LNCaP) or cells stably transfected with a fluorescently tagged AR (e.g., GFP-AR), is used.[5]

-

Cell Culture and Treatment: Cells are cultured in a multi-well plate. Prior to the experiment, cells are often maintained in a steroid-depleted medium. Cells are then treated with an androgen (e.g., testosterone or DHT) in the presence or absence of varying concentrations of this compound.

-

Fixation and Staining: After the treatment period, cells are fixed and permeabilized. The AR is visualized using immunofluorescence with a specific primary antibody against AR and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

Imaging: Cells are imaged using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: The fluorescence intensity of the AR in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated for each condition.

-

Data Analysis: The inhibition of androgen-induced nuclear translocation by this compound is determined, and an IC50 value is calculated.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of androgen-dependent prostate cancer cell lines.

-

Cell Lines: Androgen-dependent human prostate cancer cell lines, such as LNCaP and VCaP, are used.[1][2][5]

-

Cell Seeding: Cells are seeded at a specific density in multi-well plates in their respective growth media.

-

Treatment: After allowing the cells to attach, the medium is replaced with a medium containing varying concentrations of this compound. For androgen-dependent proliferation, a low concentration of an androgen (e.g., R1881) may be included.

-

Incubation: Cells are incubated for a period of several days (e.g., 4-6 days), with the medium and treatments being refreshed as needed.

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: The absorbance or fluorescence values are plotted against the concentration of this compound. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for an in vitro cell-based assay, such as the cell proliferation or AR nuclear translocation assay.

Conclusion

The in vitro characterization of this compound demonstrates its potent and dual-acting profile as an inhibitor of both androgen biosynthesis and androgen receptor function. Its ability to effectively block the AR signaling pathway at two distinct points suggests its potential as a promising therapeutic agent for castration-resistant prostate cancer. The data presented in this guide provide a comprehensive foundation for further research and development of this compound. However, it is important to note that despite the promising preclinical data, the pharmacokinetic properties of this compound have been reported to prevent its further clinical development.[9]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pure.eur.nl [pure.eur.nl]

- 6. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. pure.eur.nl [pure.eur.nl]

ODM-204: A Technical Overview of its Dual-Action Mechanism on Androgen Biosynthesis and Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, orally administered, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). CRPC is characterized by the persistent activation of the androgen receptor (AR) signaling axis, even under castrate levels of testosterone. This compound exhibits a dual mechanism of action, concurrently inhibiting androgen biosynthesis via the enzyme CYP17A1 and directly antagonizing the androgen receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, focusing on its effects on androgen biosynthesis. It includes a summary of quantitative efficacy data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. Although its clinical development was halted due to pharmacokinetic challenges, the data generated for this compound provides valuable insights into dual-inhibition strategies for CRPC.

Introduction

Prostate cancer is critically dependent on androgen receptor (AR) signaling for its growth and progression. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease invariably progresses to a castration-resistant state (CRPC). In CRPC, AR signaling is reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral or adrenal androgen synthesis.

This compound was developed as a dual-action therapeutic agent to provide a more comprehensive blockade of the AR signaling pathway. It is a potent inhibitor of CYP17A1, a critical enzyme for the production of androgen precursors, and a high-affinity antagonist of the androgen receptor itself.[1] This dual inhibition is intended to suppress both the ligands (androgens) and the receptor, thereby offering a potentially more effective treatment for CRPC.[2]

Mechanism of Action

This compound's therapeutic effect is derived from its ability to intervene at two crucial points in the AR signaling axis:

-

Inhibition of Androgen Biosynthesis: this compound potently inhibits Cytochrome P450 17A1 (CYP17A1).[2] This enzyme, located in the endoplasmic reticulum of testicular and adrenal cells, possesses dual catalytic functions—17α-hydroxylase and 17,20-lyase activities—which are essential for converting pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for testosterone and dihydrotestosterone (DHT).[3][4] By blocking CYP17A1, this compound effectively shuts down the production of key androgens that drive CRPC growth.[5]

-

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound binds directly to the androgen receptor with high affinity.[6] This competitive binding prevents the native ligands, T and DHT, from activating the receptor. Consequently, this compound inhibits AR nuclear translocation and the subsequent transcription of AR-responsive genes that are vital for prostate cancer cell proliferation and survival.[3]

Visualized Signaling Pathways

The following diagrams illustrate the points of intervention for this compound in the androgen biosynthesis and AR signaling pathways.

Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.

Caption: Androgen receptor signaling pathway and antagonistic action of this compound.

Quantitative In Vitro Efficacy

This compound demonstrated potent inhibitory activity in a range of in vitro assays, confirming its dual-action profile.

Table 1: In Vitro Potency of this compound

| Assay Type | Target / Cell Line | Metric | Value (nM) | Reference(s) |

|---|---|---|---|---|

| Enzyme Inhibition | CYP17A1 | IC₅₀ | 22 | [2][7] |

| Receptor Binding | Wild-Type Androgen Receptor | Kᵢ | 47 | [2] |

| Wild-Type Androgen Receptor | IC₅₀ | 80 | [7] | |

| Mutant AR Inhibition | AR (F876L) | IC₅₀ | 6 | |

| AR (T877A) | IC₅₀ | 95 | ||

| AR (W741L) | IC₅₀ | 277 | ||

| Cell Proliferation | LNCaP (Androgen-dependent) | IC₅₀ | 170 |

| | VCaP (Androgen-dependent) | IC₅₀ | 280 | |

Preclinical In Vivo Studies

The efficacy of this compound in suppressing androgen biosynthesis was evaluated in several animal models.

Table 2: Summary of In Vivo Effects of this compound on Steroidogenesis

| Animal Model | Dosing | Key Findings | Reference(s) |

|---|---|---|---|

| Cynomolgus Monkeys | Single oral dose (10-30 mg/kg) | Dose-dependent inhibition of adrenal and testicular steroid production. Marked suppression of serum Testosterone and DHEA. | [1][2][8] |

| Male Rats (hCG-treated) | N/A | Similar inhibition of steroid production as observed in monkeys. | [1] |

| Male Rats (LHRH agonist co-administration) | N/A | Significantly potentiated the suppression of circulating testosterone levels compared to LHRH agonist alone. | [1][6] |

| VCaP Xenograft (Male nude mice) | 50 mg/kg/day (oral) | 66% tumor growth inhibition over 28 days. | |

Preclinical Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy models.

Caption: Standard preclinical development workflow for this compound.

Clinical Evaluation: Phase I (DUALIDES Trial)

This compound was advanced into a Phase I, open-label, dose-escalation trial (NCT02344017, "DUALIDES") to assess its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with metastatic CRPC.[9][10]

Table 3: Effect of this compound on Serum Testosterone in mCRPC Patients (Day 8)

| Dose Group (Twice Daily) | Key Observation | Reference(s) |

|---|---|---|

| 50 mg | >50% Testosterone decrease from baseline observed. | [11] |

| 100 mg | >50% Testosterone decrease from baseline observed. | [11] |

| 200 mg | >50% Testosterone decrease from baseline observed. | [11] |

| 300 mg | >50% Testosterone decrease from baseline observed. | [11] |

| 500 mg | >50% Testosterone decrease from baseline observed. |[11] |

Note: While testosterone suppression was observed across all doses, the effect was not dose-dependent. In some patients in the 50, 300, and 500 mg cohorts, the decrease exceeded 75%. However, in most patients, testosterone levels began to return to baseline after day 8 of treatment.[11]

Clinical Trial Workflow

The Phase I trial was designed to identify a recommended dose for further studies by evaluating escalating dose cohorts.

Caption: Workflow for the Phase I DUALIDES dose-escalation trial of this compound.

Despite showing evidence of target engagement through testosterone suppression and some anti-tumor activity (13% of patients achieved a >50% PSA decrease at 12 weeks), the development of this compound was discontinued.[9] The decision was based on unfavorable pharmacokinetic properties, including an unexpected decrease in drug exposure after repeated dosing at higher concentrations.[9][11]

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

The inhibitory potency of this compound on CYP17A1 was assessed using human testicular microsomes as the enzyme source. The assay mixture typically contains the microsomes, a specific substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone), and a NADPH-generating system to support the enzymatic reaction. Varying concentrations of this compound were added to determine the concentration-dependent inhibition of product formation (e.g., DHEA or androstenedione). The products were separated and quantified using techniques like HPLC or LC-MS/MS to calculate the IC₅₀ value.[2][12]

Androgen Receptor Binding Assay

The binding affinity (Kᵢ) of this compound to the androgen receptor was determined using a competitive binding assay. Cytosolic lysates prepared from rat prostates served as the source of the wild-type AR. A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) was incubated with the lysate in the presence of increasing concentrations of unlabeled this compound. After incubation, bound and free radioligand were separated, and the radioactivity of the bound fraction was measured. The Kᵢ was calculated from the IC₅₀ value of the competition curve using the Cheng-Prusoff equation.

Cell Proliferation Assay

The effect of this compound on cancer cell growth was measured using androgen-dependent human prostate cancer cell lines, such as VCaP and LNCaP. Cells were seeded in multi-well plates and cultured in a medium containing a synthetic androgen (e.g., R1881) to stimulate proliferation. The cells were then treated with a range of this compound concentrations for a period of several days. Cell viability or proliferation was assessed using standard methods, such as the MTS or CellTiter-Glo® luminescent assay, to determine the IC₅₀ value.[6][8]

In Vivo VCaP Xenograft Model

Male immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with VCaP cells. Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. This compound was administered orally on a daily schedule (e.g., 50 mg/kg/day). Tumor volume was measured regularly (e.g., twice weekly) with calipers. At the end of the study (e.g., 28 days), the percentage of tumor growth inhibition relative to the vehicle-treated group was calculated.[2][12]

Clinical Pharmacodynamic Assessment

In the Phase I trial, blood samples were collected from patients at predefined time points, both before and after this compound administration. Serum was isolated to measure levels of testosterone and prostate-specific antigen (PSA) using validated immunoassays (e.g., ELISA or chemiluminescent immunoassay). These measurements allowed for the assessment of this compound's pharmacodynamic effect on androgen levels and its preliminary anti-tumor activity.[9][13]

Conclusion

This compound is a potent dual inhibitor of androgen biosynthesis and the androgen receptor. Preclinical data robustly demonstrated its intended mechanism of action, with nanomolar potency against CYP17A1 and the AR, leading to significant anti-tumor activity in vivo. Early clinical data confirmed its ability to suppress serum testosterone in patients with CRPC. However, challenging pharmacokinetic properties, specifically a decrease in exposure with repeated dosing, ultimately prevented its further clinical development. The scientific journey of this compound underscores the potential of dual-inhibition strategies while highlighting the critical importance of optimizing pharmacokinetic profiles for successful drug development in oncology.

References

- 1. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Facebook [cancer.gov]

- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1535262) [evitachem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. asco.org [asco.org]

- 13. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Action Inhibition of Androgen Signaling: A Technical Overview of ODM-204's Cellular Impact

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by ODM-204, a novel, nonsteroidal small molecule inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the dual mechanism of action of this compound, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme. The information presented herein is a synthesis of preclinical and early-phase clinical data, offering a comprehensive resource on the compound's biological activity.

Core Mechanism of Action

This compound exhibits a dual inhibitory function crucial for disrupting the progression of androgen-driven diseases, particularly castration-resistant prostate cancer (CRPC).[1][2][3][4] The compound simultaneously acts as a potent antagonist of the androgen receptor and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3][4] This two-pronged approach effectively curtails androgen signaling at both the receptor and ligand levels.

Androgen Receptor (AR) Antagonism

This compound binds with high affinity to the androgen receptor, functioning as a direct antagonist.[1][4] This binding prevents the nuclear translocation of the AR and subsequent transactivation of androgen-responsive genes that are critical for tumor cell growth and survival.[1]

Inhibition of Steroid Biosynthesis (CYP17A1)

Concurrently, this compound potently inhibits the enzymatic activity of CYP17A1.[1][2] CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the production of androgens, including testosterone and dihydrotestosterone (DHT).[2][4] By inhibiting CYP17A1, this compound reduces the systemic and intratumoral levels of androgens, thereby depriving cancer cells of the ligands necessary for AR activation.[2][4]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | Parameter | Value (nM) | Experimental System |

| Androgen Receptor (AR) | Ki | 47 | Rat prostate cytosolic lysates[1] |

| Androgen Receptor (AR) | IC50 | 80 | Not specified[2] |

| CYP17A1 | IC50 | 22 | Human and rat testicular microsomes[1][2] |

| LNCaP Cell Proliferation | IC50 | 170 | Androgen-induced proliferation assay[1] |

| VCaP Cell Proliferation | IC50 | 280 | Androgen-induced proliferation assay[1] |

| AR Mutant (T877A) Transactivation | IC50 | 95 | Reporter gene assay[1] |

| AR Mutant (W741L) Transactivation | IC50 | 277 | Reporter gene assay[1] |

| AR Mutant (F876L) Transactivation | IC50 | 6 | Reporter gene assay[1] |

Table 2: In Vivo and Clinical Efficacy

| Model/Study | Parameter | Result | Notes |

| VCaP Xenograft Model | Tumor Growth Inhibition | 66% | Oral dose of 50 mg/kg/day[1] |

| Phase I Clinical Trial (CRPC) | >50% PSA Decrease (at 12 weeks) | 13% of patients | Doses ranged from 50 to 500 mg twice daily[5][6] |

| Phase I Clinical Trial (CRPC) | Any PSA Decrease | 30% of patients | Data cut-off at October 14th, 2016[7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key cellular pathways targeted by this compound and a representative experimental workflow.

Caption: Dual inhibitory mechanism of this compound on cellular pathways.

Caption: Workflow for assessing this compound's effect on cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Androgen Receptor (AR) Competitive Binding Assay (Rat Prostate Cytosol)

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

-

Sprague-Dawley rat ventral prostates

-

Radioligand: [3H]-R1881 (methyltrienolone)

-

Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Cytosol Preparation: Ventral prostates from adult male Sprague-Dawley rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to pellet cellular debris and organelles, and the resulting supernatant (cytosol) containing the AR is collected.

-

Competitive Binding: A constant concentration of [3H]-R1881 is incubated with an aliquot of the prostate cytosol in the presence of increasing concentrations of this compound. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled R1881.

-

Incubation: The reaction mixtures are incubated at 4°C for 16-20 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The HAP slurry is added to each reaction tube to adsorb the AR-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.

-

Quantification: Scintillation cocktail is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

CYP17A1 Inhibition Assay (Human Testicular Microsomes)

Objective: To determine the inhibitory potency (IC50) of this compound on CYP17A1 enzymatic activity.

Materials:

-

Human testicular microsomes (source of CYP17A1)

-

Substrate: [3H]-Progesterone or [3H]-Pregnenolone

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Stop solution (e.g., methanol or ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

Procedure:

-

Reaction Setup: Human testicular microsomes are pre-incubated with varying concentrations of this compound in a reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution.

-

Extraction and Separation: The steroid metabolites are extracted and separated from the substrate using HPLC.

-

Quantification: The amount of radiolabeled product formed is quantified using a radiodetector.

-

Data Analysis: The percentage of inhibition of CYP17A1 activity is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation (WST-1) Assay

Objective: To assess the effect of this compound on the proliferation of androgen-sensitive prostate cancer cell lines (LNCaP and VCaP).

Materials:

-

LNCaP or VCaP prostate cancer cells

-

Complete cell culture medium

-

96-well microplates

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 4 days under standard cell culture conditions (37°C, 5% CO2).

-

WST-1 Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 0.5-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye.

-

Absorbance Measurement: The absorbance of the formazan product is measured at approximately 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle control. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated.

VCaP Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

VCaP prostate cancer cells

-

Matrigel

-

Male immunodeficient mice (e.g., nude or SCID)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the flanks of male immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 50 mg/kg/day). The control group receives the vehicle.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the this compound treated group compared to the control group is calculated at the end of the study.

Conclusion

This compound demonstrates a potent dual mechanism of action by directly antagonizing the androgen receptor and inhibiting the key androgen synthesis enzyme, CYP17A1. This comprehensive inhibition of the androgen signaling pathway has been quantified through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent. The methodologies and data presented in this guide offer a foundational resource for further research and development in the field of androgen-driven malignancies. However, it is important to note that despite promising preclinical and early clinical activity, the pharmacokinetic properties of this compound have been reported to prevent its further development.[5][6]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nanopartikel.info [nanopartikel.info]

- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

ODM-204 and the Androgen Receptor Signaling Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the androgen receptor (AR) signaling axis. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. Although this compound's clinical development was halted due to unfavorable pharmacokinetic properties, the extensive research conducted provides valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a therapeutic strategy.

Core Mechanism of Action: Dual Inhibition

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

CYP17A1 Inhibition: this compound is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[3] By inhibiting CYP17A1, this compound effectively reduces the production of androgens in the testes and adrenal glands, thereby depriving prostate cancer cells of the ligands required for AR activation.[3]

-

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high affinity, preventing the binding of residual androgens and subsequent receptor activation.[3] This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes that are critical for prostate cancer cell growth and survival.[3]

This dual approach of simultaneously suppressing androgen production and blocking receptor activity is designed to achieve a more profound and durable inhibition of the AR signaling pathway, a key driver of CRPC progression.[4][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Cell/System | Reference(s) |

| CYP17A1 Inhibition (IC₅₀) | 22 nM | Human Testicular Microsomes | [4][6] |

| Androgen Receptor Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosolic Lysates | [4][6] |

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay | Parameter | Value | Reference(s) |

| LNCaP | Cell Proliferation | IC₅₀ | 170 nM | [4] |

| VCaP | Cell Proliferation | IC₅₀ | 280 nM | [4] |

Table 3: Efficacy of this compound against Mutated Androgen Receptors

| AR Mutant | Assay | Parameter | Value | Reference(s) |

| AR (T877A) | AR Nuclear Translocation | IC₅₀ | 95 nM | [4] |

| AR (W741L) | AR Nuclear Translocation | IC₅₀ | 277 nM | [4] |

| AR (F876L) | AR Nuclear Translocation | IC₅₀ | 6 nM | [4] |

Table 4: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Result | Reference(s) |

| VCaP Xenograft (Murine) | 50 mg/kg/day (oral) | Tumor Growth Inhibition | 66% | [4] |

| Sexually Mature Male Cynomolgus Monkeys | 10-30 mg/kg (single oral dose) | Steroid Production | Dose-dependent inhibition of adrenal and testicular steroid production | [2] |

Clinical Trial Findings (Phase I - NCT02344017)

A Phase I dose-escalation study (DUALIDES) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][7]

Table 5: Summary of Phase I Clinical Trial Results for this compound

| Parameter | Details | Reference(s) |

| Patient Population | 23 patients with progressive mCRPC | [5] |

| Dose Levels | 50, 100, 200, 300, 500 mg twice daily | [5] |

| Pharmacokinetics | - AUC and Cmax increased with dose up to 300 mg after a single dose.- Steady-state values on day 8 were unexpectedly decreased at higher doses. | [5] |

| Prostate-Specific Antigen (PSA) Response | - PSA decreases were seen in 7 (30%) patients.- 3 (13%) patients had a ≥50% reduction from baseline at 12 weeks. | [5] |

| Safety and Tolerability | Generally well-tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea. | [5] |

| Development Status | Further development was halted due to unfavorable pharmacokinetic properties. | [1][7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

References

- 1. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? [mdpi.com]

- 2. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 3. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP17A1 - Wikipedia [en.wikipedia.org]

- 5. oncotarget.com [oncotarget.com]

- 6. urotoday.com [urotoday.com]

- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ODM-204 in VCaP and LNCaP Prostate Cancer Cell Lines

For Research Use Only.

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2] This dual activity makes it a compound of significant interest in the study of castration-resistant prostate cancer (CRPC), where signaling through the AR axis remains a primary driver of tumor growth despite low levels of circulating androgens.[3] VCaP and LNCaP cells are two of the most widely used preclinical models for prostate cancer research. VCaP cells are known for overexpressing wild-type AR, while LNCaP cells express a mutated AR (T877A) that exhibits broader ligand specificity. Both cell lines are androgen-sensitive and serve as excellent in vitro models to study the efficacy and mechanism of AR-targeted therapies.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on VCaP and LNCaP cell lines.

Mechanism of Action

This compound exerts its anti-tumor effects through a potent, dual-pronged attack on the androgen receptor signaling pathway.[1][4]

-

CYP17A1 Inhibition: this compound is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway responsible for the production of testosterone (T) and dihydrotestosterone (DHT).[2][4] By blocking this enzyme, this compound reduces the intratumoral and adrenal production of androgens, thereby depriving the AR of its activating ligands.[1]

-

Androgen Receptor Antagonism: this compound binds directly to the androgen receptor with high affinity, acting as a competitive antagonist.[2][5] This binding prevents AR activation and its subsequent translocation to the nucleus, which in turn blocks the transcription of AR-responsive genes, such as prostate-specific antigen (PSA), that are essential for prostate cancer cell proliferation and survival.[4]

The following diagram illustrates the dual mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against its molecular targets and its effect on prostate cancer cell lines.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | CYP17A1 | 22 nM | [5] |

| Ki | Androgen Receptor | 47 nM | [5] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| LNCaP | Cell Proliferation | 170 nM | [5] |

| VCaP | Cell Proliferation | 280 nM | [5] |

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the activity of this compound in VCaP and LNCaP cells.

General Cell Culture and Maintenance

Both VCaP and LNCaP cell lines should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For androgen-deprivation experiments, cells should be cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for at least 48-72 hours prior to treatment.

The diagram below outlines a general workflow for in vitro experiments with this compound.

Protocol 1: Cell Viability (MTS Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of LNCaP and VCaP cells.[6][7][8]

Materials:

-

LNCaP or VCaP cells

-

RPMI-1640 with 10% CS-FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% CS-FBS into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Enzalutamide).

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for AR and PSA Expression

This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, PSA.[9][10][11][12]

Materials:

-

LNCaP or VCaP cells

-

6-well cell culture plates

-

RPMI-1640 with 10% CS-FBS

-

This compound stock solution

-

Androgen (e.g., R1881 or DHT)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed 0.5 x 106 cells per well in 6-well plates and allow them to attach overnight.

-

Starve cells in RPMI-1640 with 10% CS-FBS for 48 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle for 2-4 hours.

-

Stimulate the cells with a physiological concentration of an androgen (e.g., 1 nM R1881) for an additional 24-48 hours.[11]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using software like ImageJ and normalize the protein of interest to the loading control. Compare the expression levels between different treatment groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. Facebook [cancer.gov]

- 5. This compound: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. abjournals.org [abjournals.org]

Application Notes and Protocols for Assessing ODM-204 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2][3][4][5] This dual action makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.[1][2] this compound competitively inhibits androgen binding to the AR and also blocks the synthesis of androgens by inhibiting CYP17A1, thereby offering a two-pronged approach to suppress the androgen signaling axis that drives prostate cancer growth.[1][2][3][4]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models of prostate cancer. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of this compound and similar dual-action inhibitors.

Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound.

Key In Vivo Efficacy Assessment Protocols

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol outlines the use of the VCaP human prostate cancer cell line, which expresses the androgen receptor, to establish a xenograft model for evaluating the anti-tumor activity of this compound.

Experimental Workflow

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of this compound: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is an investigational, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of prostate cancer progression even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a standard of care in advanced prostate cancer, inducing a state of medical castration by downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the combination of this compound with an LHRH agonist can lead to a more profound and sustained suppression of androgens, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[2]

These application notes provide a comprehensive overview of the preclinical and early clinical data for this compound, with a focus on its use in combination with LHRH agonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.

Mechanism of Action

This compound's therapeutic potential stems from its ability to target the androgen signaling axis at two distinct points:

-

CYP17A1 Inhibition: this compound potently inhibits the enzymatic activity of CYP17A1 (cytochrome P450 17A1), which is essential for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By blocking this enzyme, this compound reduces the production of ligands that can activate the androgen receptor.

-

Androgen Receptor Antagonism: this compound is a direct and high-affinity antagonist of the androgen receptor.[1] It competitively binds to the AR, preventing its activation by any remaining circulating androgens. This blockade inhibits the downstream signaling cascade that promotes prostate cancer cell growth and survival.[3][6]